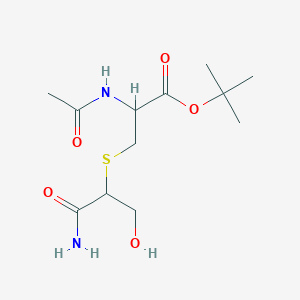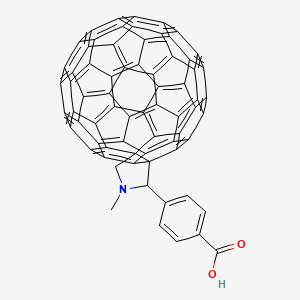![molecular formula C88H56Mn2N8O B12321823 [Mn(TPP)]2O](/img/structure/B12321823.png)
[Mn(TPP)]2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound μ-oxo-bis[(5,10,15,20-tetraphenylporphinato)manganese(III)], commonly referred to as [Mn(TPP)]2O, is a manganese porphyrin complex Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Mn(TPP)]2O typically involves the reaction of manganese(III) chloride with tetraphenylporphyrin (TPP) in the presence of a base. The reaction is carried out in an organic solvent such as toluene or dichloromethane. The formation of the μ-oxo dimer occurs through the hydrolysis of the manganese porphyrin complex at the liquid-liquid interface, often facilitated by the presence of water and a suitable base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[Mn(TPP)]2O undergoes various chemical reactions, including:
Oxidation: The compound can catalyze the oxidation of organic substrates, such as alkenes, to form epoxides.
Reduction: It can participate in reduction reactions, often involving the reduction of oxygen species.
Substitution: Ligand substitution reactions can occur, where the axial ligands on the manganese center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide (H2O2) for oxidation reactions and various organic solvents like dichloromethane and toluene. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, the oxidation of alkenes typically yields epoxides, while reduction reactions may produce reduced oxygen species or other reduced products .
Scientific Research Applications
[Mn(TPP)]2O has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which [Mn(TPP)]2O exerts its effects involves the formation of reactive manganese-oxo species. These species are highly reactive and can facilitate various chemical transformations. The manganese center in the porphyrin complex acts as a catalytic site, where substrates bind and undergo oxidation or reduction reactions. The dynamic coordination of ligands to the manganese center plays a crucial role in the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylporphinatoiron(III) chloride (FeTPPCl): Similar to [Mn(TPP)]2O, this iron porphyrin complex also forms μ-oxo dimers and exhibits catalytic activity in oxidation reactions.
Tetraphenylporphinatomanganese(III) chloride (MnTPPCl): This compound is a precursor to this compound and shares similar chemical properties.
Uniqueness
This compound is unique due to its high reactivity and stability as a μ-oxo dimer. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable compound in both research and industrial applications. Additionally, its potential use in medical applications, such as photodynamic therapy, highlights its versatility and significance .
Properties
Molecular Formula |
C88H56Mn2N8O |
|---|---|
Molecular Weight |
1351.3 g/mol |
IUPAC Name |
manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/2C44H28N4.2Mn.O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;/q2*-2;2*+3;-2 |
InChI Key |
VFCYJZUPEHVVPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[O-2].[Mn+3].[Mn+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


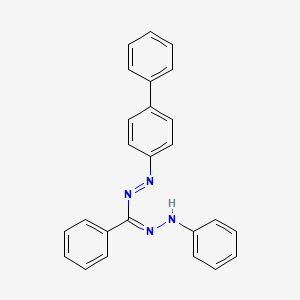


![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)

![(4,6,8,8a,10-pentaacetyloxy-3a-hydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl) benzoate](/img/structure/B12321765.png)
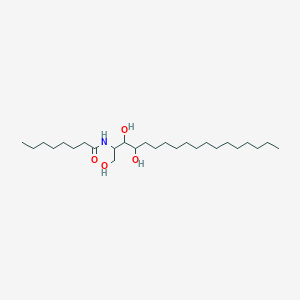
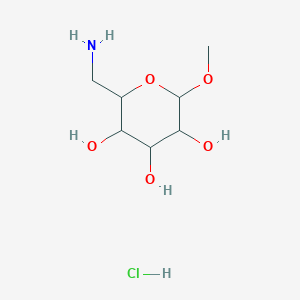
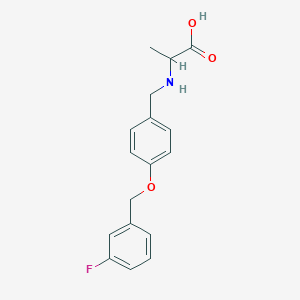
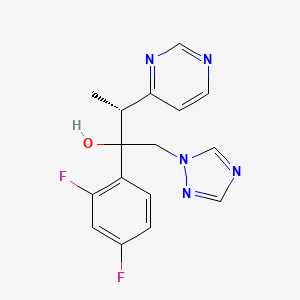
![calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B12321784.png)
